molecular formula C23H15F3N4O B5205613 2-methyl-3-phenyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

2-methyl-3-phenyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

カタログ番号: B5205613
分子量: 420.4 g/mol
InChIキー: BXCWJYMHSVMDCA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-3-phenyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a fused heterocyclic compound characterized by a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one core. Key structural features include:

  • Position 2: Methyl group.
  • Position 3: Phenyl substituent.
  • Position 7: 3-(Trifluoromethyl)phenyl group.

The trifluoromethyl (CF₃) group at position 7 enhances lipophilicity and metabolic stability, while the phenyl groups at positions 3 and 7 may influence π-π stacking interactions in biological systems . The synthesis of such compounds typically involves multicomponent reactions or regioselective substitutions, as demonstrated in studies on related pyrazolo-pyrimidinones .

特性

IUPAC Name

4-methyl-5-phenyl-11-[3-(trifluoromethyl)phenyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N4O/c1-14-20(15-6-3-2-4-7-15)21-27-13-18-19(30(21)28-14)10-11-29(22(18)31)17-9-5-8-16(12-17)23(24,25)26/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCWJYMHSVMDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-Methyl-3-phenyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its mechanisms of action, effects on various cancer cell lines, and structure-activity relationships (SAR).

Structural Overview

The compound features a fused pyrazolo-pyrido-pyrimidine structure, which is known for its diverse biological applications. The presence of trifluoromethyl and phenyl groups enhances its lipophilicity and potential receptor binding affinity.

Research indicates that compounds with similar structures often act as inhibitors of key signaling pathways involved in cancer progression. Specifically, they can inhibit the activity of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-dependent kinases (CDKs), which are crucial in regulating cell proliferation and survival.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of pyrazolo-pyrimidine derivatives. For instance:

  • EGFR Inhibition : A study showed that related pyrimidine compounds exhibited significant inhibition against EGFR in various cancer cell lines. The IC50 values for these compounds ranged from 5.67 µM to 14.8 nM depending on the specific derivative and cell line tested .
  • CDK Inhibition : Compounds similar to 2-methyl-3-phenyl derivatives have been identified as potent CDK inhibitors, which are essential for cell cycle regulation. These inhibitors can lead to reduced tumor growth by inducing cell cycle arrest .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines:

Cell Line IC50 (µM)
A5495.67
HT2910.31
H4609.76
H19757.22

These results indicate that the compound exhibits varying degrees of cytotoxicity across different cancer types, suggesting a potential for selective targeting .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications on the phenyl ring significantly affect the biological activity of these compounds. For example, increasing the size of substituents at specific positions has been correlated with decreased EGFR inhibitory activity . This highlights the importance of molecular design in optimizing therapeutic efficacy.

Case Studies

  • Inhibitory Potency Against Cancer Cell Lines : One study focused on a series of fused pyrimidine derivatives where compound 1 showed an IC50 value of 14.8 nM against EGFR, indicating high potency. Variations in substituents resulted in a range of activities, emphasizing the need for tailored modifications to enhance efficacy .
  • Dual Inhibition Studies : Compounds were also tested for dual inhibition capabilities against both EGFR and HER2 receptors, with some derivatives showing promising results for combination therapies in breast cancer treatment .

類似化合物との比較

Compound 4a-p (Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones)

  • Substituents : Varied aryl groups at positions 3 and 6.
  • Activity: None showed significant antimicrobial activity against Gram-positive, Gram-negative bacteria, or fungi .
  • Key Difference : The target compound’s 3-phenyl and 7-CF₃-phenyl groups may offer distinct electronic and steric properties compared to hydroxyl or methoxy substituents in 4a-p.

2-Ethyl-3-(4-fluorophenyl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

  • Substituents : Ethyl (position 2), 4-fluorophenyl (position 3), and 3,4,5-trimethoxyphenyl (position 7).
  • Key Difference : The 3,4,5-trimethoxyphenyl group at position 7 enhances polarity but reduces lipophilicity compared to the CF₃ group in the target compound .

Pyrazolo[1,5-a]pyrimidin-7-one Derivatives

3,5-Diphenyl-2-(trifluoromethyl)-6H-pyrazolo[1,5-a]pyrimidin-7-one

  • Core: Non-fused pyrazolo[1,5-a]pyrimidin-7-one.
  • Substituents : CF₃ at position 2, phenyl at positions 3 and 5.
  • Activity: Not reported, but the CF₃ group may enhance bioavailability .

5-Phenyl-3-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (9k)

  • Substituents : CF₃-phenyl at position 3, phenyl at position 5.
  • Synthesis : Prepared via Suzuki cross-coupling, highlighting the versatility of CF₃-containing intermediates .

Substituent Effects

  • Position 3 Phenyl Group : Compounds with a phenyl group at position 3 (e.g., 3,3'-diphenyl derivatives) exhibit improved activity compared to unsubstituted analogues, likely due to enhanced hydrophobic interactions .
  • Trifluoromethyl Group : The CF₃ group at position 7 in the target compound increases metabolic stability and membrane permeability compared to methoxy or hydroxyl groups .

Data Tables

Table 1. Structural and Functional Comparison of Selected Analogues

Compound Name Core Structure Position 2 Position 3 Position 7 Notable Activity/Property Reference
Target Compound Pyrazolo-pyrido-pyrimidinone Methyl Phenyl 3-CF₃-phenyl N/A (Theoretical enhanced stability) N/A
4a-p (Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones) Pyrazolo-pyrido-pyrimidinone Varied Varied Varied No antimicrobial activity
2-Ethyl-3-(4-fluorophenyl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one Pyrazolo-pyrido-pyrimidinone Ethyl 4-Fluorophenyl 3,4,5-Trimethoxyphenyl N/A
3,5-Diphenyl-2-(trifluoromethyl)-6H-pyrazolo[1,5-a]pyrimidin-7-one Pyrazolo[1,5-a]pyrimidin-7-one CF₃ Phenyl Phenyl N/A
9k (5-Phenyl-3-(4-CF₃-phenyl)pyrazolo[1,5-a]pyrimidin-7-one) Pyrazolo[1,5-a]pyrimidin-7-one N/A 4-CF₃-phenyl Phenyl Synthesized via Suzuki coupling

Research Findings and Implications

Synthetic Flexibility: The CF₃ group can be introduced via SNAr or Suzuki reactions, enabling rapid diversification of pyrazolo-pyrimidinones .

Substituent Optimization : Phenyl groups at position 3 and CF₃ groups at position 7 improve lipophilicity and metabolic stability, making the target compound a candidate for further pharmacological studies .

Q & A

Q. How does this compound compare to analogs in preclinical studies?

  • Comparative data with CAS 1421481-10-8 (ethyl ester analog) show ~2-fold higher potency in kinase assays but reduced solubility. Structural analogs with methoxyphenyl groups (e.g., ERX compounds) exhibit improved bioavailability but lower metabolic stability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。